molecular formula C9H9ClO2S B2914271 2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid CAS No. 29270-27-7

2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid

Cat. No. B2914271
CAS RN: 29270-27-7
M. Wt: 216.68
InChI Key: WREJFCAEDPZXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid, also known as clofibric acid, is a chemical compound that has been widely used in scientific research. It belongs to the class of fibrates, which are drugs that are used to lower lipid levels in the blood. However,

Scientific Research Applications

Environmental Applications

  • Degradation of Herbicides : 2–4 Dichlorophenoxy acetic acid, a chlorinated phenoxy acid herbicide, was degraded using a photo-electro/persulfate/nZVI process, demonstrating an environmentally friendly method for herbicide removal from aqueous solutions (Mehralipour & Kermani, 2021).

Chemical Synthesis

  • Synthesis of Polychlorobiphenyls : A study describes the one-step preparation of methylthiopolychlorobiphenyls, highlighting the versatility of related compounds in chemical synthesis (Bergman & Wachtmeister, 1978).

  • Development of Antibacterial Agents : Research on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides shows potential for developing new antibacterial agents (Siddiqui et al., 2014).

  • Synthesis of α-Bromophenylacetic Acid Derivatives : A study focusing on the synthesis of α-bromophenylacetic acid derivatives using methyl (methylthio)methyl sulfoxide as a reactant provides insights into organic synthesis methods (Ogura, Furukawa, & Tsuchihashi, 1975).

  • Oxidation Reactions : Research on the oxidation of methyl (methylthio)methyl sulfoxide showcases the compound's role in producing various oxidized derivatives (Ogura, Suzuki, & Tsuchihashi, 1980).

Pharmaceutical Research

  • Synthesis of Drug Intermediates : The synthesis of clopidogrel sulfate, an antiplatelet medication, involves the use of related chemical compounds, illustrating the pharmaceutical applications (Hu Jia-peng, 2012).

Analytical Chemistry

  • Fluorographic Detection : The use of related compounds in fluorographic procedures for detecting radioactivity in gels highlights their significance in analytical chemistry (Skinner & Griswold, 1983).

properties

IUPAC Name

2-(3-chlorophenyl)-2-methylsulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c1-13-8(9(11)12)6-3-2-4-7(10)5-6/h2-5,8H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREJFCAEDPZXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(C1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid

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